molecular formula C16H21N5O3 B12180672 N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12180672
M. Wt: 331.37 g/mol
InChI Key: MNZBXQJLHVAITG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Cyclohexanecarboxylic Acid: The tetrazole intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the 3,5-Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-1H-tetrazole-5-carboxamide: Similar structure but lacks the cyclohexane ring.

    1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Similar structure but lacks the 3,5-dimethoxyphenyl group.

    N-(3,5-dimethoxyphenyl)cyclohexanecarboxamide: Similar structure but lacks the tetrazole ring.

Uniqueness

N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of the tetrazole ring, cyclohexane carboxamide moiety, and the 3,5-dimethoxyphenyl group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H21N5O3/c1-23-13-8-12(9-14(10-13)24-2)18-15(22)16(6-4-3-5-7-16)21-11-17-19-20-21/h8-11H,3-7H2,1-2H3,(H,18,22)

InChI Key

MNZBXQJLHVAITG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)OC

Origin of Product

United States

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